
4-Amino-3-methyl-cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-cyclohexanecarbonitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is a cyclohexane derivative with an amino group and a nitrile group attached to the ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-cyclohexanecarbonitrile typically involves the reaction of 3-methylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the amine. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and catalysts to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-methyl-cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Amino-3-methyl-cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-methyl-cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)cyclohexanecarbonitrile: Similar structure but with a methylamino group instead of an amino group.
Cyclohexanecarbonitrile: Lacks the amino and methyl groups, making it less versatile in chemical reactions.
Uniqueness
4-Amino-3-methyl-cyclohexanecarbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C8H14N2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4-amino-3-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3 |
Clé InChI |
MSYDIKOOUZEWNO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
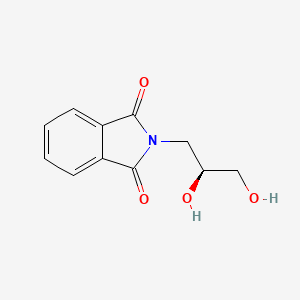
![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)



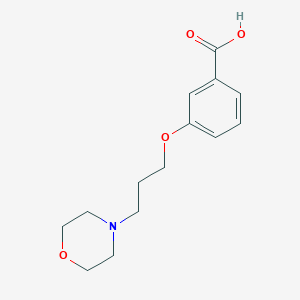
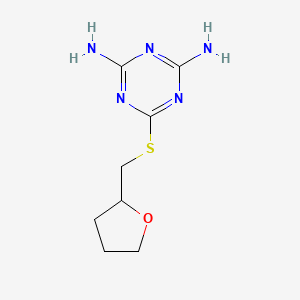
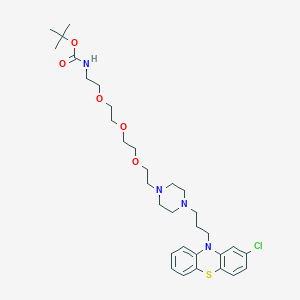
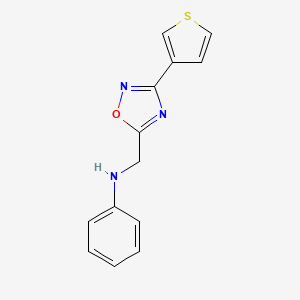
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)

